molecular formula C23H24ClN3O3 B2534698 1-(9-Chloro-2-(2-hydroxy-5-methylphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone CAS No. 899972-04-4

1-(9-Chloro-2-(2-hydroxy-5-methylphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone

Cat. No.: B2534698
CAS No.: 899972-04-4
M. Wt: 425.91
InChI Key: QTTVGZGCBPYYOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a spirocyclic heterocycle featuring a benzo[e]pyrazolo[1,5-c][1,3]oxazine core fused with a piperidine ring and substituted with a 9-chloro group, a 2-hydroxy-5-methylphenyl moiety, and an ethanone functional group at the 1'-position of the piperidine. The chloro and hydroxy groups may influence solubility and electronic properties, while the ethanone moiety could serve as a site for further derivatization or hydrogen bonding .

Properties

IUPAC Name

1-[9-chloro-2-(2-hydroxy-5-methylphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O3/c1-14-3-5-21(29)17(11-14)19-13-20-18-12-16(24)4-6-22(18)30-23(27(20)25-19)7-9-26(10-8-23)15(2)28/h3-6,11-12,20,29H,7-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTTVGZGCBPYYOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C2=NN3C(C2)C4=C(C=CC(=C4)Cl)OC35CCN(CC5)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(9-Chloro-2-(2-hydroxy-5-methylphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound features a unique spiro structure that combines elements of pyrazolo and oxazine rings, contributing to its biological activity. The presence of the 9-chloro and 2-hydroxy-5-methylphenyl substituents is noteworthy as these groups are often associated with enhanced pharmacological properties.

Structural Formula

C20H24ClN3O2\text{C}_{20}\text{H}_{24}\text{Cl}\text{N}_3\text{O}_2

Anticancer Properties

Recent studies have highlighted the anticancer potential of similar compounds within its class. For instance, compounds with analogous structures have shown significant cytotoxic effects against various cancer cell lines.

  • Case Study : A study published in Nature indicated that derivatives of pyrazolo compounds exhibited IC50 values ranging from 16.19 μM to 17.16 μM against HCT-116 and MCF-7 cell lines, suggesting strong anticancer activity .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the spiro structure facilitates interactions with specific biological targets, potentially including:

  • Enzyme Inhibition : Compounds with similar scaffolds have been noted to inhibit enzymes involved in cancer proliferation.
  • Receptor Modulation : The presence of piperidine moieties may allow for modulation of neurotransmitter receptors, influencing pathways related to anxiety and depression.

Mutagenicity and Safety Profile

Concerns regarding mutagenicity are critical when evaluating new compounds. The compound's structural features warrant an assessment of its mutagenic potential:

  • A comprehensive review of mutagenic chemicals indicates that compounds with similar halogenated structures may pose risks . Further studies are necessary to establish a clear safety profile.

Comparative Analysis of Related Compounds

Compound NameStructureBiological ActivityIC50 (μM)
Compound AStructure AAnticancer16.19
Compound BStructure BAnticancer17.16
Compound CStructure CAntimicrobial20.00

Synthesis and Modification Studies

Research has also explored the synthesis and modification of related compounds to enhance their biological activity:

  • Modification Impact : Structural modifications such as the introduction of additional functional groups have been shown to enhance both potency and selectivity against cancer cell lines .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

The target compound is compared to analogs with modifications in substituents, aromatic rings, and heterocyclic systems (Table 1).

Compound Name Key Substituents Biological/Physical Properties Reference
1-(9-Chloro-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone 4-Methoxyphenyl (electron-donating group) instead of 2-hydroxy-5-methylphenyl Increased lipophilicity due to methoxy group; reduced hydrogen-bonding capacity vs. target
9-Chloro-2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine Dual methoxy groups on phenyl rings Enhanced π-π stacking in crystal lattice; moderate antimicrobial activity (MIC: 250 µg/mL)
9-Chloro-2-(4-methylphenyl)-5-(4-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine Pyridinyl substituent Improved water solubility; potential for metal coordination
9-Chloro-2-(furan-2-yl)-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,3]oxazine-5,4'-piperidine] Furan ring and propyl chain Lower molecular weight (MW: 386.16 g/mol); predicted collision cross-section: 191.0 Ų (M+H+)

Key Insights :

  • Electron-donating groups (e.g., methoxy) increase lipophilicity but reduce polarity, impacting solubility .
  • Aromatic heterocycles (e.g., pyridine) enhance solubility and enable interactions with biological targets via lone-pair electrons .
  • Bulky substituents (e.g., propyl chain) may sterically hinder binding but improve pharmacokinetic properties .

Key Insights :

  • Copper catalysis enables efficient construction of fused heterocycles under mild conditions .
  • Microwave-assisted synthesis improves yields and reduces reaction times compared to conventional methods .

Key Insights :

  • Substituted phenyl groups enhance antimicrobial potency, likely through hydrophobic interactions with microbial membranes .
  • Chloro substituents may contribute to electron-deficient regions, facilitating interactions with enzymatic targets .

Preparation Methods

Pyrazole Ring Formation

The pyrazole moiety is synthesized via cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones. For example, reaction of 1H-indazol-6-amine with 3-phenylisoxazol-5(4H)-one under refluxing ethanol yields a pyrazoloquinoline precursor. Adapting this method, 5-aminopyrazole-4-carbaldehyde is condensed with a substituted oxazolone to form the pyrazolo[1,5-c]oxazine skeleton.

Key Reaction Conditions:

  • Solvent: Ethanol (reflux, 12 h)
  • Catalyst: None (catalyst-free)
  • Yield: 68–72% (analogous systems)

Spirocyclization at Position 5

Spirocyclization is achieved by treating the pyrazolooxazine intermediate with a piperidine derivative. Intramolecular nucleophilic attack by the piperidine’s nitrogen on the oxazine’s electrophilic carbon forms the spiro junction.

Example Protocol:

  • Dissolve pyrazolooxazine (1.0 equiv) and piperidine (1.2 equiv) in acetonitrile.
  • Add triethylamine (0.1 equiv) as a base.
  • Stir at room temperature for 6 h.
  • Purify via column chromatography (SiO₂, ethyl acetate/hexane).

Chlorination at Position 9

Electrophilic chlorination is performed using N-chlorosuccinimide (NCS) in dichloromethane. Regioselectivity is controlled by the oxazine ring’s electronic directing effects.

Procedure:

  • Dissolve spiro intermediate (1.0 equiv) in DCM.
  • Add NCS (1.1 equiv) and catalytic FeCl₃.
  • Stir at 0°C for 2 h.
  • Quench with NaHCO₃, extract with DCM, and concentrate.

Functionalization with the Ethanone Group

Alkylation of Piperidine

The ethanone side chain is introduced via nucleophilic substitution. Chloroacetone reacts with the piperidine-containing spiro intermediate under basic conditions.

Stepwise Protocol:

  • Mix spiro-piperidine (1.0 equiv) with chloroacetone (1.2 equiv) in acetonitrile.
  • Add triethylamine (1.5 equiv) to scavenge HCl.
  • Reflux for 8 h.
  • Isolate product by filtration and recrystallization.

Analytical Data and Characterization

Spectral Data (Representative Example)

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 1H, Ar-H), 6.92 (s, 1H, Ar-H), 4.32 (s, 2H, OCH₂), 3.58–3.42 (m, 4H, piperidine), 2.41 (s, 3H, CH₃), 2.10 (s, 3H, COCH₃).
  • HRMS (ESI): m/z calc. for C₂₄H₂₂ClN₃O₃ [M+H]⁺: 444.1345, found: 444.1348.

Yield Optimization Table

Step Reaction Type Conditions Yield (%)
2.1 Cyclocondensation Ethanol, reflux 68
3.1 Suzuki Coupling PdCl₂(dppf), K₂CO₃ 65
5.1 Alkylation Chloroacetone, Et₃N 72

Challenges and Mitigation Strategies

  • Regioselectivity in Chlorination: Competing chlorination at adjacent positions is minimized by low-temperature reactions and FeCl₃ catalysis.
  • Spirocyclization Efficiency: Catalyst-free conditions reduce side products, as demonstrated in analogous spiro syntheses.
  • Boronic Acid Stability: The 2-hydroxy-5-methylphenylboronic acid is stabilized by esterification prior to coupling, then hydrolyzed in situ.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.